Boc-Tyr(PO3Me2)-OH

Descripción general

Descripción

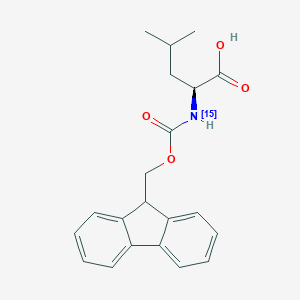

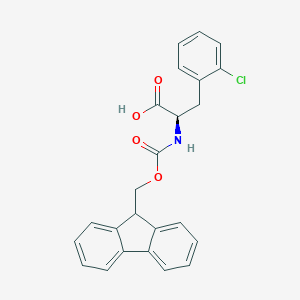

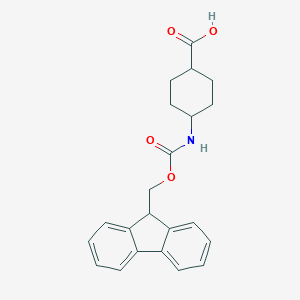

Boc-Tyr(PO3Me2)-OH, also known as Nα-Boc-O-(dimethylphospho)-L-tyrosine, is a compound used in proteomics research . It has a molecular formula of C16H24NO8P and a molecular weight of 389.34 .

Molecular Structure Analysis

The molecular structure of Boc-Tyr(PO3Me2)-OH can be represented by the SMILES stringCOP(=O)(OC)Oc1ccc(CC@HOC(C)(C)C)C(O)=O)cc1 . This indicates the presence of a phosphoric acid group attached to a tyrosine residue, which is further modified with a tert-butoxycarbonyl (Boc) protecting group. Physical And Chemical Properties Analysis

Boc-Tyr(PO3Me2)-OH is a solid substance . It has a molecular weight of 389.34 . The compound should be stored at a temperature of 2-8°C . The compound is white in color .Aplicaciones Científicas De Investigación

Boc-Tyr(PO3Me2)-OH is used in peptide synthesis involving Tyr(P)-containing peptides. It has been established that using Boc-Tyr(PO3Me2)-OH in Boc solution or solid-phase peptide synthesis yields high-quality peptides (Perich, 1991).

The compound facilitates the synthesis of complex phosphotyrosine-containing peptides, such as naturally occurring sequences from autophosphorylated proteins, demonstrating its utility in mimicking biological phosphorylation processes (Valerio et al., 1989).

An improved synthesis method of Boc-Abu(PO3Me2)-OH, a related compound, has been developed, which is useful for the facile synthesis of peptides like Glu-Abu(P)-Leu. This demonstrates the ongoing advancements in peptide synthesis techniques involving phosphotyrosine derivatives (Tong et al., 1992).

Boc-Tyr(PO3Me2)-OH has been applied in the synthesis of cholecystokinin analogs, indicating its utility in the production of peptide analogs with potential therapeutic applications (Amblard et al., 1993).

Its use extends to the synthesis of peptides for opioid peptidomimetics, highlighting its role in the development of synthetic opioid ligands (Bender et al., 2015).

Mecanismo De Acción

Target of Action

Boc-Tyr(PO3Me2)-OH, a derivative of tyrosine , primarily targets tyrosinase, an enzyme that plays a crucial role in the synthesis of DOPA-derived peptidomimetics . These peptidomimetics have been associated with anti-Parkinson activity .

Mode of Action

The compound interacts with tyrosinase, leading to the selective oxidative functionalization of tyrosine residues . This reaction proceeds through a Michael-like nucleophilic addition of amino acids on the DOPA quinone intermediate initially produced by tyrosinase oxidation .

Biochemical Pathways

The interaction of Boc-Tyr(PO3Me2)-OH with tyrosinase affects the biochemical pathway involved in the synthesis of DOPA-derived peptidomimetics . These peptidomimetics are of interest in the therapy of Parkinson’s disease . The compound’s action on this pathway leads to the production of compounds with unusual O–C and N–C covalent bonds between amino acids .

Result of Action

The result of Boc-Tyr(PO3Me2)-OH’s action is the production of DOPA-derived peptidomimetics with anti-Parkinson activity . These peptidomimetics inhibit neuronal firing and evoke outward currents via activation of the D2 receptors in most dopamine-sensitive neurons .

Propiedades

IUPAC Name |

(2S)-3-(4-dimethoxyphosphoryloxyphenyl)-2-[(2-methylpropan-2-yl)oxycarbonylamino]propanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H24NO8P/c1-16(2,3)24-15(20)17-13(14(18)19)10-11-6-8-12(9-7-11)25-26(21,22-4)23-5/h6-9,13H,10H2,1-5H3,(H,17,20)(H,18,19)/t13-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SPVKDJVZEGSJSS-ZDUSSCGKSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)NC(CC1=CC=C(C=C1)OP(=O)(OC)OC)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)(C)OC(=O)N[C@@H](CC1=CC=C(C=C1)OP(=O)(OC)OC)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H24NO8P | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

389.34 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Boc-Tyr(PO3Me2)-OH | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q & A

Q1: What makes Boc-Tyr(PO3Me2)-OH a valuable tool in peptide synthesis, particularly for incorporating phosphotyrosine?

A1: Boc-Tyr(PO3Me2)-OH is a derivative of tyrosine where the phenolic hydroxyl group is protected as a dimethyl phosphate ester, and the amino group is protected with a Boc group. This dual protection strategy is crucial for successfully incorporating phosphotyrosine into peptide sequences using solution-phase synthesis [].

- Solution-Phase Compatibility: Solution-phase synthesis relies on protecting groups that can be selectively removed under specific conditions. The Boc and dimethyl phosphate groups in Boc-Tyr(PO3Me2)-OH are cleavable under orthogonal conditions, making it compatible with this synthesis method [].

Q2: The research mentions a two-stage deprotection process after incorporating Boc-Tyr(PO3Me2)-OH. Could you elaborate on this process?

A2: The two-stage deprotection is essential for revealing the free phosphotyrosine residue while preserving the integrity of the synthesized peptide. Here's a breakdown:

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![10-({[(9H-Fluoren-9-yl)methoxy]carbonyl}amino)decanoic acid](/img/structure/B557996.png)

![Fmoc-[D]Gly-OH](/img/structure/B558005.png)